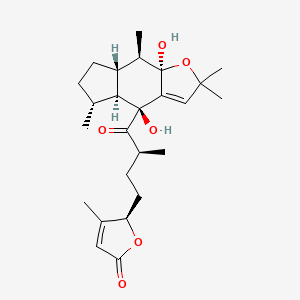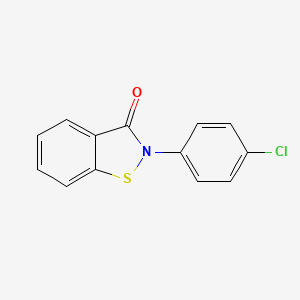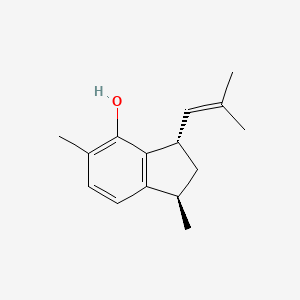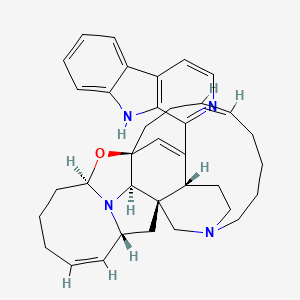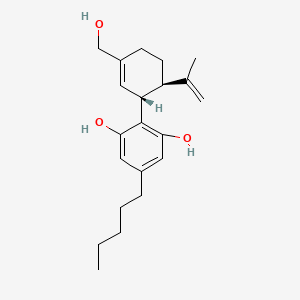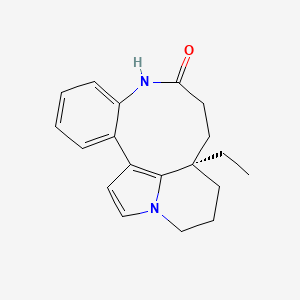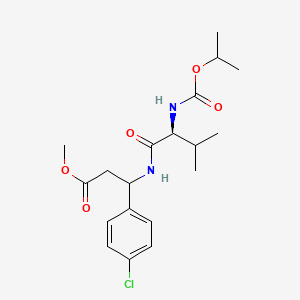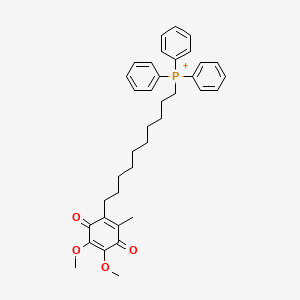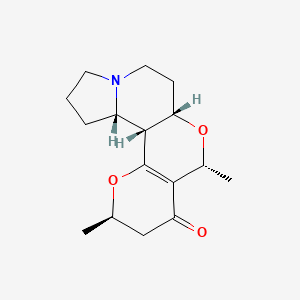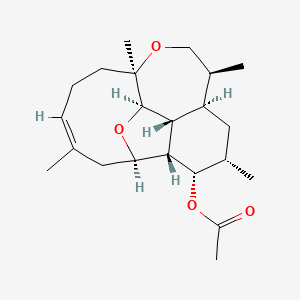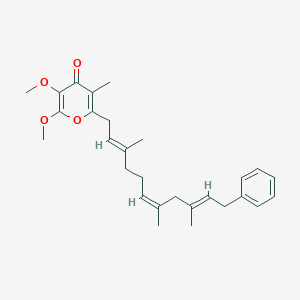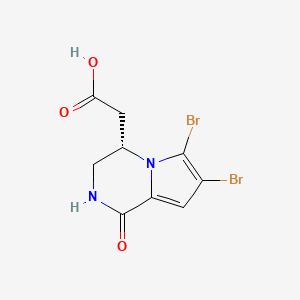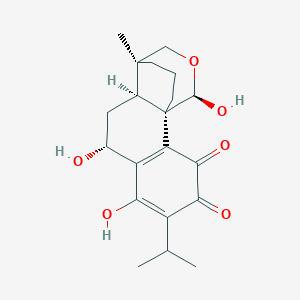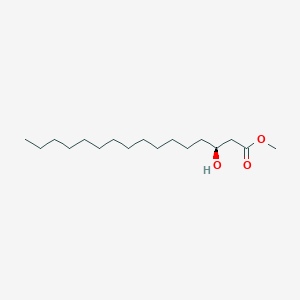
methyl (S)-3-hydroxypalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-hydroxypalmitate is a methyl 3-hydroxypalmitate. It derives from a (S)-3-hydroxypalmitic acid. It is an enantiomer of a methyl (R)-3-hydroxypalmitate.
Aplicaciones Científicas De Investigación
Role in Microbial Lipid Production
Methyl (S)-3-hydroxypalmitate, as a derivative of 3-hydroxypalmitic acid, plays a role in microbial lipid production. Research conducted on yeast NRRL Y-6954 highlighted the extracellular production of free 3-D-hydroxypalmitic acid, an important component in microbial lipid biosynthesis (Vesonder, Wickerham, & Rohwedder, 1968).
Plant Lipid Biosynthesis
The stereochemistry of alpha-oxidation in plants indicates the formation of natural long-chain 2-hydroxy acids, which include 2-hydroxypalmitate, a compound closely related to methyl (S)-3-hydroxypalmitate. These findings are crucial for understanding lipid biosynthesis in plants (Hitchcock & Rose, 1971).
Quorum Sensing in Plant Pathogens
Methyl 3-hydroxypalmitate has been identified as a quorum-sensing signal in Ralstonia solanacearum, a plant pathogenic bacterium. This compound is crucial in regulating the production of virulence factors and secondary metabolites, highlighting its importance in bacterial communication and pathogenesis (Kai et al., 2015).
Lipid Components in Marine Organisms
Fatty acid chlorohydrins, including hydroxypalmitic acids, have been characterized as significant lipid components in jellyfish. These compounds, including isomers like 9-chloro-10-hydroxypalmitic acid, are pivotal in understanding the lipid composition of marine organisms (White & Hager, 1977).
Analytical Chemistry Applications
The compound has applications in analytical chemistry, particularly in the thermally assisted hydrolysis and methylation for the analysis of natural waxes, indicating its utility in advanced analytical methods (Asperger, Engewald, & Fabian, 2001).
Role in Bacterial Virulence Gene Regulation
Methyl (S)-3-hydroxypalmitate is involved in the regulation of virulence genes in Ralstonia solanacearum. This is particularly significant in understanding bacterial behavior and pathogenicity within host organisms (Kang, Saile, Schell, & Denny, 1999).
DNA Methylation Studies
Studies on DNA methylation, including the use of hydroxymethylated DNA, are vital in understanding gene expression regulation. The role of hydroxypalmitate compounds in these processes is an area of active research (Yong, Hsu, & Chen, 2016).
Propiedades
Número CAS |
76898-45-8 |
|---|---|
Nombre del producto |
methyl (S)-3-hydroxypalmitate |
Fórmula molecular |
C17H34O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
methyl (3S)-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m0/s1 |
Clave InChI |
YBTWUESFQWFDMR-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCCCCCCCC[C@@H](CC(=O)OC)O |
SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O |
SMILES canónico |
CCCCCCCCCCCCCC(CC(=O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)
